molecular formula C9H12O2 B012678 (R)-(+)-1-Phenyl-1,3-propanediol CAS No. 103548-16-9

(R)-(+)-1-Phenyl-1,3-propanediol

Cat. No.: B012678
CAS No.: 103548-16-9
M. Wt: 152.19 g/mol
InChI Key: RRVFYOSEKOTFOG-SECBINFHSA-N
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Description

(R)-(+)-1-Phenyl-1,3-propanediol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pharmaceutical Applications : This compound has been identified as useful in creating antitussive and central sedative therapeutic agents, as demonstrated in the enzymatic resolution of 1,2-diols for the preparation of optically pure dropropizine (Bianchi et al., 1992). Additionally, 1,3-propanediol derivatives are useful as immunosuppressive agents for inhibiting rejection in transplantation and other medical applications (후지따 et al., 1993).

  • Biotechnology and Renewable Resources : In the biotechnology sector, 1,3-propanediol is significant in the production of biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines. It can be produced from renewable resources using microorganisms, which is a promising development for sustainable practices (Kaur et al., 2012). Genetically engineered bacterial strains have been developed to efficiently produce 1,3-propanediol from glycerol, a by-product of the biodiesel industry (Yang et al., 2018).

  • Chemical Synthesis and Analysis : (R)-1-Phenyl-1,3-propanediol has been employed in the synthesis of various chemicals. For instance, its enantioselective hydrogenation yields 1-hydroxy-1-phenylpropanone, a compound with considerable enantiomeric excess (Toukoniitty et al., 2001). Furthermore, it plays a role in the enantiodifferentiation of 1,2-propanediol in wines, serving as a marker for aroma adulteration (Langen et al., 2016).

  • Analytical Applications : The compound is also used in chiral recognition studies, such as the complexation with (R)-(+)-1-phenyl-1-propanol for the enantiodiscrimination of chiral molecules in the gas phase (Scuderi et al., 2003).

  • Polymer Industry : In the polymer industry, the compound is utilized for the production of polypropionate substructures in complex molecules like rifamycin S and scytophycin C (Gao et al., 2011).

  • Fermentation Processes : Its production through microbial fermentation, particularly in continuous bioreactors, offers a novel strategy to valorize glycerol generated in the biodiesel industry (Gallardo et al., 2014).

Future Directions

: R-4.3.3 for Windows - The Comprehensive R Archive Network : QCA with R: A Comprehensive Resource | SpringerLink : GitHub - zhanghao-njmu/SCP: An end-to-end Single-Cell … : methylKit: a comprehensive R package for the analysis of … : The Comprehensive R Archive Network

Properties

IUPAC Name

(1R)-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFYOSEKOTFOG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370608
Record name (R)-(+)-1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103548-16-9
Record name (R)-(+)-1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the enzymatic production of (R)-1-Phenyl-1,3-propanediol and its efficiency?

A1: Research has identified an (R)-1-Phenyl-1,3-propanediol-producing enzyme from the Trichosporon fermentans AJ-5152 strain []. This enzyme utilizes NADPH as a cofactor and exhibits anti-Prelog’s specificity, converting 3-hydroxy-1-phenylpropane-1-one (HPPO) to (R)-PPD []. Through optimization, an impressive molar yield of 76% was achieved, producing 8.9 g/l of (R)-PPD with over 99% enantiomeric excess (ee) in just 16 hours []. This enzymatic approach offers a promising route for efficient and highly enantioselective production of (R)-PPD.

Q2: Are there alternative methods for synthesizing (R)-1-Phenyl-1,3-propanediol with high optical purity?

A2: Yes, a chemoenzymatic approach has been developed to synthesize both (R)- and (S)-1-Phenyl-1,3-propanediol with high optical purity []. This method begins with the catalytic hydrogenation of ethyl benzyl acetate, followed by enzymatic hydrolysis of the resulting hydroxyester using lipase from Pseudomonas fluorescens []. This hydrolysis step is highly enantioselective, yielding (S)-3-phenyl-3-hydroxypropionic acid with 85-90% ee []. Further reduction of this acid with borane produces optically pure (S)-diol []. The undesired enantiomer can be recovered and readily converted to the (R)-diol through a similar process, highlighting the versatility of this approach [].

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